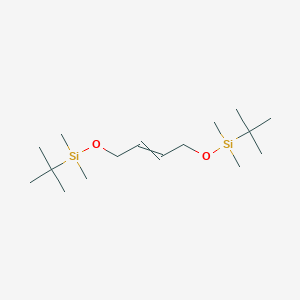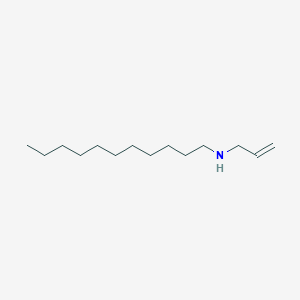
N-(Prop-2-en-1-yl)undecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-en-1-yl)undecan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a prop-2-en-1-yl group attached to an undecan-1-amine backbone, making it a primary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)undecan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromoundecane with allylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired amine through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-en-1-yl)undecan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(Prop-2-en-1-yl)undecan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing amine-based pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(Prop-2-en-1-yl)undecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological pathways. For instance, it may inhibit specific enzymes or modulate receptor functions, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-propen-1-amine: Similar structure with a methyl group instead of the undecan chain.
N-Allylmethylamine: Features an allyl group similar to N-(Prop-2-en-1-yl)undecan-1-amine but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
132711-12-7 |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
N-prop-2-enylundecan-1-amine |
InChI |
InChI=1S/C14H29N/c1-3-5-6-7-8-9-10-11-12-14-15-13-4-2/h4,15H,2-3,5-14H2,1H3 |
Clave InChI |
DIKSDWCPBPKPCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


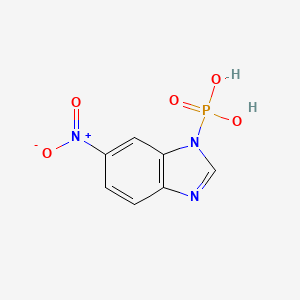
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
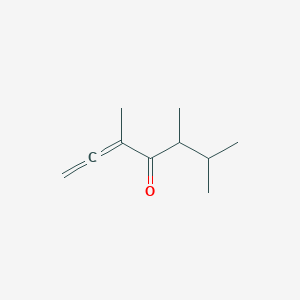
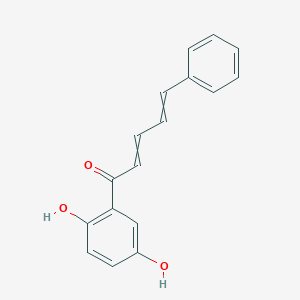
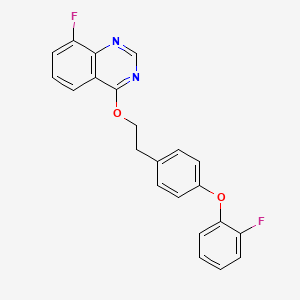
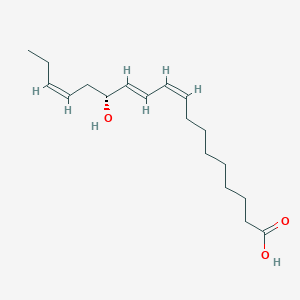
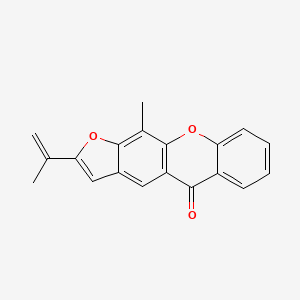
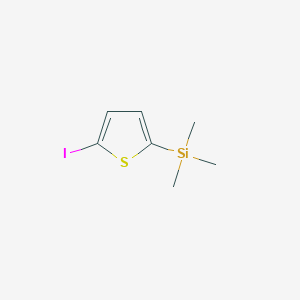
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
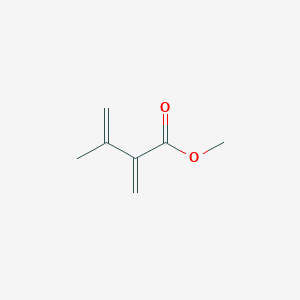
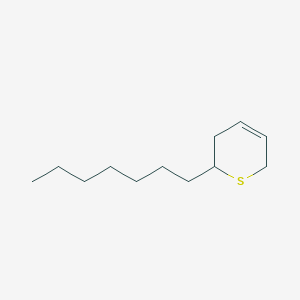
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
